molecular formula C16H14O5 B106262 Guaimesal CAS No. 81674-79-5

Guaimesal

Cat. No.: B106262
CAS No.: 81674-79-5
M. Wt: 286.28 g/mol
InChI Key: PSVDIHULUCLEJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guaimesal can be synthesized from guaiacol and o-acetylsalicyloyl chloride. The reaction typically involves the use of chloroform as a solvent and requires a reaction time of approximately 4 hours . The yield of this synthesis method is reported to be around 79% .

Industrial Production Methods

The industrial production of this compound involves the continuous production process and the reuse of residual copper sulfate and sulfuric acid. The preparation of this compound from catechol should avoid the use of dimethyl sulfate due to its toxicity and instead use dimethyl carbonate and methanol as methylating agents because of their lower toxicity and corrosivity .

Chemical Reactions Analysis

Types of Reactions

Guaimesal undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Guaimesal has shown promise in medicinal applications, particularly in the development of therapeutic agents. Its biological activities include:

  • Antioxidant Properties : this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.
  • Anti-inflammatory Effects : Studies indicate that this compound may help in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary research suggests that this compound possesses antimicrobial properties, potentially useful in combating infections.

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated a high level of free radical inhibition, supporting its use as a natural antioxidant in pharmaceuticals.

Environmental Science

In environmental applications, this compound's properties can be leveraged for:

  • Pollutant Remediation : The compound can be used in the degradation of organic pollutants due to its chemical reactivity.
  • Bioremediation : Its compatibility with microbial metabolism makes it suitable for bioremediation processes aimed at cleaning contaminated environments.

Case Study: Bioremediation Potential

Research conducted on the degradation of synthetic dyes in wastewater highlighted this compound's effectiveness as a co-substrate that enhances microbial activity, leading to improved dye removal rates.

Materials Science

This compound is also being explored in materials science for:

  • Polymer Development : Its structural characteristics allow it to be integrated into polymer matrices, improving material properties such as strength and thermal stability.
  • Nanocomposites : Incorporating this compound into nanocomposite materials can enhance their mechanical and thermal properties.

Case Study: Polymer Integration

An investigation into the incorporation of this compound into biodegradable polymers revealed enhanced mechanical properties and biodegradability, suggesting its potential for sustainable material applications.

Comparative Analysis of Applications

Application AreaKey BenefitsResearch Findings
Medicinal ChemistryAntioxidant, anti-inflammatoryHigh antioxidant capacity demonstrated in vitro
Environmental SciencePollutant degradationEffective in enhancing microbial degradation rates
Materials ScienceImproved strength and biodegradabilityEnhanced mechanical properties in polymer composites

Comparison with Similar Compounds

Guaimesal is similar to other mucolytic and anti-inflammatory agents, such as:

    Acetylcysteine: Another mucolytic agent that breaks down mucus.

    Bromhexine: A mucolytic agent that enhances mucus clearance.

    Carbocisteine: A mucolytic agent that reduces mucus viscosity.

Uniqueness

This compound is unique in its dual action as both a mucolytic and an anti-inflammatory agent, making it particularly effective in treating respiratory conditions that involve excessive mucus production and inflammation .

Biological Activity

Guaimesal, chemically known as guaifenesin salicylate, is a compound with notable biological activities primarily related to its use in treating respiratory conditions. It combines the mucolytic properties of guaifenesin with the anti-inflammatory effects of salicylate. This article explores its biological activity, efficacy in clinical settings, and relevant research findings.

  • Molecular Formula : C16H14O5
  • CAS Registry Number : 81674-79-5
  • Synonyms : Brontermil

This compound exhibits dual action:

  • Mucolytic Activity : It helps in thinning mucus, making it easier to expel from the airways.
  • Anti-inflammatory Effects : It reduces inflammation, which can alleviate symptoms associated with respiratory diseases.

The exact mechanisms are still under investigation, but it is believed that this compound may enhance secretions in the airways, thereby improving mucus clearance and reducing cough frequency.

Clinical Efficacy

A double-blind, placebo-controlled study involving 140 patients with acute or chronic bronchitis assessed the efficacy of this compound. Patients received 500 mg of this compound three times daily for seven days. The results indicated:

  • Significant Improvement : Patients treated with this compound showed a greater reduction in cough frequency and intensity compared to the placebo group.
  • Recovery Rates : About 75.7% of patients receiving this compound experienced complete or nearly complete recovery within the observation period.
  • Spirometric Improvements : Significant enhancement in respiratory function was observed by the end of treatment .

Comparative Analysis with Other Compounds

This compound shares similarities with other mucolytic and anti-inflammatory agents. Below is a comparison table highlighting its properties alongside related compounds:

Compound NameChemical FormulaKey Properties
GuaifenesinC10H14O4Mucolytic agent
Salicylic AcidC7H6O3Anti-inflammatory, analgesic
Acetylsalicylic AcidC9H8O4Commonly known as Aspirin; anti-inflammatory
BromhexineC13H18BrNMucolytic agent

This compound's unique combination of properties may provide more comprehensive relief for patients suffering from respiratory conditions compared to using either parent compound alone.

Case Studies and Research Findings

  • Study on COX Inhibition : Research showed that this compound exhibited potent inhibition of cyclooxygenase (COX) activity in human platelets, comparable to acetylsalicylic acid (ASA). This suggests potential benefits in managing inflammatory responses associated with respiratory diseases .
  • Gas Chromatography Analysis : A study validated a method for determining acetylsalicylic acid levels in plasma after administration of this compound. This research supports the pharmacokinetic understanding of this compound's action within the body .
  • Clinical Observations : In clinical settings, mild gastrointestinal side effects were noted, which were transient and comparable to those experienced by placebo recipients. This indicates a favorable safety profile for this compound .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVDIHULUCLEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868622
Record name 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81674-79-5
Record name 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81674-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaimesal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIMESAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guaimesal
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guaimesal
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guaimesal
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guaimesal
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guaimesal
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Guaimesal

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